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Compound of Interest

Compound Name: 4-lodo-2,6-dimethylphenol

Cat. No.: B087620

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR)
spectroscopic characteristics of 4-iodo-2,6-dimethylphenol. For comparative purposes,
experimental data for the related compounds 2,6-dimethylphenol and 4-bromo-2,6-
dimethylphenol are also presented. This information is crucial for the unambiguous
identification and quality control of these compounds in research and development settings.

Comparative NMR Data Analysis

The following tables summarize the *H and 3C NMR chemical shift data for 4-iodo-2,6-
dimethylphenol and its structural analogs. The data highlights the influence of the substituent
at the C4 position on the chemical shifts of the aromatic protons and carbons.

Table 1: *H NMR Chemical Shift Data (ppm)
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Compound Solvent -OH Ar-H -CHs
2,6-

_ CDCls ~4.66 6.90 (d), 6.79 (1) 2.20
dimethylphenol
4-bromo-2,6-

_ CDCls ~4.8 7.05 (s) 2.23
dimethylphenol
4-jodo-2,6-

CDCls ~4.9 7.25 (s) 2.21

dimethylphenol

Table 2: 13C NMR Chemical Shift Data (ppm)

Compoun C2,C6 (- C3,C5
Solvent C1 (-OH) Cc4 -CHs
d CHs) (Ar-H)

2,6-
dimethylph ~ CDCls 152.16 123.20 128.63 120.8 15.75

enol

4-bromo-
2,6-
dimethylph

CDCls 152.8 129.5 131.8 115.8 16.2

enol

4-iodo-2,6-
dimethylph  CDCls 154.1 130.2 138.2 84.9 16.8

enol

Experimental Protocol: NMR Spectroscopy of
Phenolic Compounds

This section details a standard operating procedure for the acquisition of high-quality *H and
13C NMR spectra for small organic molecules like 4-iodo-2,6-dimethylphenol.

1. Sample Preparation:

o Weigh approximately 5-10 mg of the purified solid sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,
CDCIls). Ensure the solvent is of high purity to avoid extraneous signals.

Transfer the solution to a clean, dry 5 mm NMR tube.
Cap the NMR tube securely.
. NMR Instrument Setup:

The following parameters are for a standard 400 MHz NMR spectrometer and may require
optimization for different instruments.

Tuning and Matching: Tune and match the probe for the *H and 13C frequencies to ensure
optimal sensitivity.

Locking: Lock the spectrometer on the deuterium signal of the solvent.

Shimming: Perform automated or manual shimming to optimize the magnetic field
homogeneity and obtain sharp, symmetrical peaks.

. *H NMR Acquisition:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts
(e.g., 0-12 ppm).

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an
adequate signal-to-noise ratio.

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum
and reference it to the residual solvent peak (e.g., CDCIs at 7.26 ppm) or an internal
standard like tetramethylsilane (TMS) at O ppm.
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4. 13C NMR Acquisition:

e Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30’) is commonly
used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect
(NOE).

e Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts
(e.g., 0-220 ppm).

e Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required
for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic
ratio.

o Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
e Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

e Processing: Apply a Fourier transform to the FID. Phase the spectrum and reference it to the
solvent peak (e.g., CDCIs at 77.16 ppm) or TMS at O ppm.

Visualization of Molecular Structure and NMR
Environments

The following diagram illustrates the chemical structure of 4-iodo-2,6-dimethylphenol, with
annotations indicating the distinct proton and carbon environments that give rise to the
observed NMR signals.

Caption: Chemical structure of 4-iodo-2,6-dimethylphenol with NMR assignments.
« To cite this document: BenchChem. [Characterization of 4-iodo-2,6-dimethylphenol by NMR:
A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b087620#characterization-of-4-iodo-2-6-
dimethylphenol-by-nmr]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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